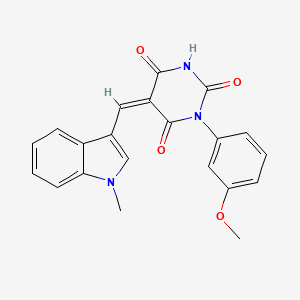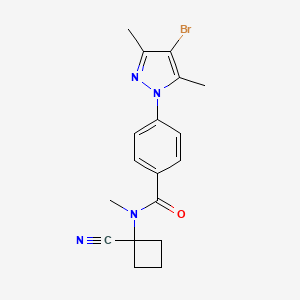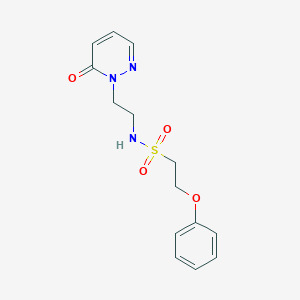![molecular formula C13H11Cl2N3O B2443257 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1153509-37-5](/img/structure/B2443257.png)
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide, also known as TAK-659, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide exerts its biological effects by inhibiting the activity of BTK and JAK enzymes. BTK plays a critical role in the development and activation of B cells, which are a type of immune cell that produces antibodies. JAK enzymes, on the other hand, are involved in the signaling pathways that regulate the activity of immune cells.
Biochemical and Physiological Effects:
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to enhance the activity of immune cells. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to reduce inflammation and to improve the survival of animals in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of BTK and JAK enzymes, and its activity can be easily measured using biochemical assays. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to have a favorable pharmacokinetic profile, making it suitable for use in animal models of disease.
However, there are also some limitations associated with the use of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide in lab experiments. For example, it may exhibit off-target effects that could complicate the interpretation of experimental results. Additionally, the use of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide in human studies may be limited by its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide may have potential applications in the treatment of cancer, particularly in combination with other therapies.
Further research is needed to fully understand the mechanisms of action of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide and to identify any potential limitations or side effects associated with its use. Additionally, the development of new analogs and derivatives of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide may lead to the discovery of compounds with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2,6-dichloropyridine with 2-bromoethylamine hydrobromide to yield 2,6-dichloro-N-(2-bromoethyl)pyridine-4-carboxamide. This intermediate is then reacted with pyridine-2-ylboronic acid in the presence of a palladium catalyst to give the final product, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including inhibition of BTK (Bruton's tyrosine kinase) and JAK (Janus kinase) enzymes. These enzymes play a critical role in the regulation of immune cell function and are implicated in several diseases, including cancer and autoimmune disorders.
Propiedades
IUPAC Name |
2,6-dichloro-N-(1-pyridin-2-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8(10-4-2-3-5-16-10)17-13(19)9-6-11(14)18-12(15)7-9/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGQGRBPIAJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)
acetate](/img/structure/B2443193.png)
![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)

![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)